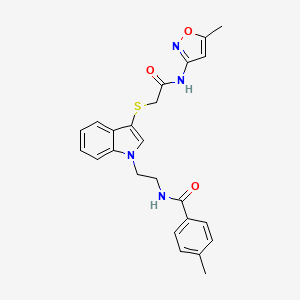![molecular formula C16H17Cl2N3O4S B2496668 2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide CAS No. 1189484-17-0](/img/structure/B2496668.png)
2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide involves complex reaction sequences. For example, the synthesis of N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide highlights the stepwise reactions involving cyclization processes, as detailed by Salian et al. (2017), utilizing FT-IR, NMR, and LCMS for structural characterization (Salian, Narayana, & Sarojini, 2017).
Molecular Structure Analysis
The detailed molecular structure is crucial for understanding the chemical behavior of such compounds. The structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, as explored by Saravanan et al. (2016), provides insights into the orientation of chlorophenyl rings and their interaction within the crystal structure, emphasizing the importance of intermolecular interactions (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Chemical Reactions and Properties
The chemical reactions leading to the formation of such compounds often involve acylation, cyclization, and alkylation, as demonstrated in various studies. The work by Chkirate et al. (2019) on pyrazole-acetamide derivatives underscores the role of hydrogen bonding in the self-assembly processes, which significantly impacts the compound's antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are pivotal for the practical application of these compounds. Investigations like those by Xiao-lon (2015) offer detailed characterizations, including single-crystal X-ray diffraction, which provides valuable data on the compound's crystalline structure and stability (Xiao-lon, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are essential for predicting the compound's behavior in different environments. Studies such as the synthesis and reactivity exploration by Khalil, Sayed, and Raslan (2012) demonstrate the compound's potential interactions and transformations, highlighting the versatile nature of its chemical properties (Khalil, Sayed, & Raslan, 2012).
科学的研究の応用
Coordination Complexes and Antioxidant Activity
Research has explored novel coordination complexes constructed from pyrazole-acetamide derivatives, focusing on the self-assembly processes influenced by hydrogen bonding and their antioxidant activity. The study developed coordination complexes with significant antioxidant properties, highlighting the potential application of such compounds in medicinal chemistry and materials science (Chkirate et al., 2019).
Herbicidal Activity
Another area of research has investigated chloroacetamide derivatives' role as pre-emergent or early post-emergent herbicides, demonstrating their utility in agricultural applications to control annual grasses and broad-leaved weeds across various crops (Weisshaar & Böger, 1989).
Nonlinear Optical Properties
The nonlinear optical properties of organic crystals, including acetamide derivatives, have been studied to understand their potential in photonic devices like optical switches, modulators, and energy applications. This research underscores the importance of these compounds in advancing optical technology (Castro et al., 2017).
Enzyme Inhibition and Biological Screening
Several studies have synthesized and evaluated acetamide derivatives for their biological activities, including enzyme inhibition and antimicrobial effects. These compounds have been tested against various enzymes and microbial strains, showcasing their potential in developing new therapeutic agents (Rehman et al., 2013).
Antimicrobial Agents
Derivatives of antipyrine, including acetamides, have been synthesized and assessed for their antimicrobial activities, revealing promising biological activity against a range of microorganisms. This suggests their applicability in discovering new antimicrobial compounds (Aly et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O4S/c1-10-6-15(21(20-10)12-4-5-26(23,24)9-12)19-16(22)8-25-14-3-2-11(17)7-13(14)18/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBSEMQBJVQXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)

![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)
![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)

![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)
![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)